BenchChemオンラインストアへようこそ!

Fosmanogepix

Oral bioavailability IV-to-oral switch Pharmacokinetics

Fosmanogepix is an investigational, first-in-class antifungal prodrug that inhibits fungal Gwt1, a target absent in all approved antifungals. It is essential for laboratories studying multidrug-resistant Candida auris (MIC50=0.004 µg/mL) or Cryptococcus neoformans, where echinocandins are inactive. Its >90% oral bioavailability and minimal CYP450 drug-drug interactions support seamless IV-to-oral transition studies. Procure this compound to research resistance pathways independent of ERG11/FKS mutations and enable long-term in vivo efficacy models without repeated IV dosing.

Molecular Formula C22H21N4O6P
Molecular Weight 468.4 g/mol
CAS No. 2091769-17-2
Cat. No. B1192866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosmanogepix
CAS2091769-17-2
SynonymsFosmanogepix
Molecular FormulaC22H21N4O6P
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C([N+](=CC=C4)COP(=O)(O)[O-])N
InChIInChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29)
InChIKeyJQONJQKKVAHONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fosmanogepix (CAS 2091769-17-2) First-in-Class Gwt1 Inhibitor Antifungal for Research and Clinical Development


Fosmanogepix (APX001, PF-07842805, E1211) is an investigational, first-in-class antifungal agent that functions as an N-phosphonooxymethyl prodrug, which upon administration is rapidly and completely metabolized by systemic alkaline phosphatases to its active moiety, manogepix (APX001A, E1210) [1]. Manogepix exerts antifungal activity through a novel mechanism of action: specific inhibition of the essential fungal enzyme glycosylphosphatidylinositol-anchored wall protein transfer 1 (Gwt1), which catalyzes a critical step in the biosynthesis of GPI anchors required for anchoring mannoproteins to the fungal cell wall [2]. This mechanism is distinct from those of all currently approved antifungal classes, including azoles (CYP51 inhibition), echinocandins (β-1,3-glucan synthase inhibition), and polyenes (ergosterol binding) [3]. Fosmanogepix is being developed for the treatment of life-threatening invasive fungal infections, including candidemia/invasive candidiasis, aspergillosis, and infections caused by rare molds, and has advanced to Phase 3 clinical evaluation [4].

Why Fosmanogepix Cannot Be Substituted by Other Antifungal Classes: Mechanism and Resistance Profile Considerations


Fosmanogepix occupies a unique mechanistic niche that precludes simple substitution with existing antifungal agents. While echinocandins (e.g., caspofungin, micafungin, rezafungin) inhibit β-1,3-glucan synthase (encoded by FKS genes) and azoles (e.g., fluconazole, voriconazole) inhibit lanosterol 14α-demethylase (encoded by ERG11/CYP51), fosmanogepix inhibits the Gwt1 enzyme involved in GPI anchor biosynthesis, a pathway not targeted by any currently approved antifungal [1]. This mechanistic divergence is functionally significant: cross-resistance between fosmanogepix and echinocandins or azoles is not expected, as resistance to each class arises from mutations in distinct, non-overlapping target genes [2]. Consequently, fosmanogepix retains potent in vitro activity against clinical isolates with confirmed resistance to azoles and echinocandins [3]. From a procurement and research perspective, substitution with a conventional antifungal would eliminate the ability to interrogate the Gwt1 pathway, bypass resistance mechanisms that compromise existing agents, and forgo the seamless IV-to-oral transition enabled by fosmanogepix's high oral bioavailability—features documented in the quantitative evidence below [4].

Fosmanogepix Quantitative Differentiation Evidence: Comparative Data Against Key Antifungal Comparators


Fosmanogepix Oral Bioavailability Exceeds 90% — Enabling IV-to-Oral Switch Without Dose Adjustment

In Phase 1 clinical trials, fosmanogepix demonstrated oral bioavailability greater than 90%, a value that substantially exceeds that of many established antifungals and enables seamless transition from intravenous to oral administration without the need for dose adjustment or therapeutic drug monitoring [1]. By comparison, voriconazole exhibits variable oral bioavailability (typically 80-96% but with significant inter-individual variability requiring TDM), fluconazole achieves approximately 90% bioavailability, and echinocandins (caspofungin, micafungin, anidulafungin, rezafungin) have negligible oral bioavailability and can only be administered intravenously [2]. This high and predictable oral bioavailability of fosmanogepix is a direct consequence of its N-phosphonooxymethyl prodrug design, which is efficiently converted to manogepix by ubiquitous alkaline phosphatases [1].

Oral bioavailability IV-to-oral switch Pharmacokinetics Prodrug conversion

Fosmanogepix Demonstrates Minimal CYP-Mediated Drug-Drug Interaction Liability Compared to Azole Antifungals

A dedicated Phase 1 drug-drug interaction study evaluated the effect of a strong CYP3A4 inhibitor (itraconazole) and a strong pan-CYP inducer (rifampin) on fosmanogepix and manogepix exposure. Co-administration with itraconazole had no effect on the exposure (AUC) of either fosmanogepix or manogepix. Co-administration with rifampin had no effect on fosmanogepix exposure but resulted in an approximately 45% decrease in manogepix exposure [1]. In stark contrast, azole antifungals (e.g., fluconazole, voriconazole, posaconazole, itraconazole) are both substrates and potent inhibitors of CYP enzymes, particularly CYP3A4, resulting in numerous clinically significant drug-drug interactions that require careful management and often contraindicate co-administration with many commonly prescribed medications [2].

Drug-drug interactions CYP3A4 Cytochrome P450 Pharmacokinetic safety

Manogepix Exhibits Potent in Vitro Activity Against Echinocandin- and Azole-Resistant Candida auris Clinical Isolates

Manogepix, the active moiety of fosmanogepix, demonstrates potent in vitro activity against Candida auris, a globally emerging multidrug-resistant pathogen. In an analysis of 16 clinical C. auris strains, manogepix exhibited MIC50 and MIC90 values of 0.004 µg/mL and 0.031 µg/mL, respectively . These MIC values are approximately 8- to 64-fold lower than those typically reported for echinocandins against C. auris (MIC50 range: 0.125-0.5 µg/mL for caspofungin/micafungin) and dramatically lower than those for fluconazole, to which most C. auris isolates are intrinsically resistant (MIC50 typically ≥64 µg/mL) [1]. Importantly, manogepix maintained potent activity against C. auris isolates from 9 patients enrolled in Phase 2 clinical trials, including those with documented resistance or reduced susceptibility to other antifungal classes [2].

Candida auris Multidrug resistance MIC Antifungal susceptibility

Manogepix Demonstrates ≥4-Fold Superior in Vitro Activity Against Cryptococcus neoformans Compared to Echinocandins and Fluconazole

In an international surveillance program (SENTRY, 2018-2019) evaluating contemporary invasive fungal isolates, manogepix demonstrated MIC50 and MIC90 values of 0.5 mg/L and 2 mg/L, respectively, against Cryptococcus neoformans var. grubii [1]. This activity was ≥4-fold more potent than that observed for anidulafungin, micafungin, and fluconazole when tested against the same isolate collection [1]. Specifically, echinocandins have intrinsically poor activity against Cryptococcus species (MICs typically >8-16 mg/L), and fluconazole MIC90 values often range from 4-16 mg/L for clinical C. neoformans isolates [2]. The manogepix MIC90 of 2 mg/L represents a clinically relevant improvement over the comparator agents within this surveillance dataset.

Cryptococcus neoformans MIC50 Antifungal susceptibility Surveillance

Fosmanogepix Achieves 80% Treatment Success in Phase 2 Clinical Trial for Candidemia Including Renal Impairment Population

In an open-label, single-arm Phase 2 clinical trial (NCT03604705) evaluating fosmanogepix as first-line treatment for non-neutropenic patients with candidemia and/or invasive candidiasis, 80% of the 21 enrolled patients attained treatment success (defined as survival, resolution of attributable signs and symptoms, and mycological eradication) at the end of study treatment [1]. Notably, the study included patients with renal impairment, a population in whom certain antifungals (e.g., amphotericin B formulations) are limited by nephrotoxicity concerns [2]. Fosmanogepix was safe and well-tolerated, with a favorable safety profile consistent with Phase 1 findings [3]. While no direct comparator arm was included in this single-arm study, the 80% success rate compares favorably to historical response rates for echinocandins in pivotal candidemia trials (typically 70-76% global response rates) [4].

Candidemia Phase 2 clinical trial Treatment success Efficacy Renal impairment

Fosmanogepix vs. Caspofungin: Ongoing Phase 3 FAST-IC Non-Inferiority Trial with 15% Margin

The Phase 3 FAST-IC trial (Basilea Pharmaceutica, initiated September 2024) is a global, double-blind, randomized study comparing intravenous fosmanogepix followed by oral fosmanogepix versus intravenous caspofungin followed by oral fluconazole in adult patients with candidemia and/or invasive candidiasis [1]. The trial is designed to enroll approximately 450 patients randomized in a 2:1 ratio to fosmanogepix or caspofungin/fluconazole, with a primary non-inferiority margin of 15% [2]. The study aims to demonstrate that fosmanogepix is not inferior (not worse) than the current standard-of-care regimen consisting of an echinocandin followed by an azole [3]. This head-to-head trial design represents the highest level of clinical evidence for comparative efficacy evaluation and will provide definitive quantitative data upon completion.

Phase 3 clinical trial Non-inferiority Caspofungin FAST-IC Candidemia

Fosmanogepix Research and Procurement Applications: Where This Compound Delivers Differentiated Value


Multidrug-Resistant Candida auris Research and Therapeutic Development

Researchers investigating multidrug-resistant Candida auris, a WHO critical-priority fungal pathogen, should consider fosmanogepix as a lead compound due to its potent in vitro activity (MIC50 = 0.004 µg/mL, MIC90 = 0.031 µg/mL) against clinical C. auris isolates, including strains with documented resistance to azoles and echinocandins [1]. The compound's novel Gwt1 inhibition mechanism provides a research tool for studying resistance pathways independent of ERG11 and FKS mutations, and its >90% oral bioavailability facilitates long-term in vivo efficacy studies without repeated IV dosing [2]. Procurement of fosmanogepix is particularly justified for laboratories focused on antifungal resistance surveillance and new drug discovery targeting C. auris.

IV-to-Oral Switch Regimen Development for Invasive Fungal Infections

Drug development programs seeking to establish seamless IV-to-oral treatment regimens for invasive candidiasis or mold infections should evaluate fosmanogepix as a comparator or reference compound. Clinical data confirm >90% oral bioavailability enabling transition from IV loading doses to oral maintenance therapy without dose adjustment [1]. This pharmacokinetic profile, combined with minimal CYP-mediated drug-drug interactions (0% change in exposure with strong CYP3A4 inhibition) [2], positions fosmanogepix as an attractive candidate for outpatient step-down therapy and decentralized clinical trial designs where oral administration reduces healthcare resource burden. Procurement for pharmacokinetic modeling and formulation bridging studies is well-supported by the available Phase 1 and Phase 2 clinical data.

Echinocandin-Resistant Cryptococcus neoformans Research

Investigators studying Cryptococcus neoformans infections, for which echinocandins are intrinsically inactive (MICs >8-16 mg/L) and fluconazole resistance is emerging, should consider fosmanogepix as a mechanistic alternative. Surveillance data demonstrate that manogepix exhibits ≥4-fold superior in vitro activity (MIC50 = 0.5 mg/L; MIC90 = 2 mg/L) compared to anidulafungin, micafungin, and fluconazole against C. neoformans var. grubii [1]. This quantitative potency advantage supports the use of fosmanogepix as a positive control or test compound in cryptococcosis research, particularly for studies evaluating novel therapies against intrinsically echinocandin-resistant or fluconazole-resistant strains.

In Vivo Efficacy Studies Requiring Broad-Spectrum Mold and Yeast Activity

Preclinical researchers requiring an antifungal with demonstrated in vivo efficacy against a broad spectrum of both yeasts and molds—including Aspergillus fumigatus, Aspergillus flavus, Fusarium solani, Scedosporium prolificans, and Coccidioides immitis—should consider procuring fosmanogepix [1]. Animal model studies have confirmed notable effectiveness in disseminated candidiasis, pulmonary aspergillosis, and invasive fusariosis models [2]. The compound's oral bioavailability and novel Gwt1 inhibitory mechanism make it a valuable tool for head-to-head comparative efficacy studies against standard-of-care agents (e.g., voriconazole, caspofungin) in immunocompromised murine and rabbit infection models, particularly when evaluating outcomes in infections caused by rare or difficult-to-treat molds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosmanogepix

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.